molecular formula C8H12ClNO4 B14280794 Diethyl 2-amino-3-chlorobut-2-enedioate CAS No. 133093-91-1

Diethyl 2-amino-3-chlorobut-2-enedioate

Cat. No.: B14280794
CAS No.: 133093-91-1
M. Wt: 221.64 g/mol
InChI Key: YEEWRGIKOJUQTM-UHFFFAOYSA-N
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Description

Diethyl 2-amino-3-chlorobut-2-enedioate is an organic compound with the molecular formula C8H12ClNO4 It is a derivative of butenedioic acid and contains both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-amino-3-chlorobut-2-enedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with ammonia to introduce the amino group, yielding the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the esterification of butenedioic acid to form diethyl butenedioate. This intermediate is then chlorinated and subsequently aminated under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-3-chlorobut-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino-substituted derivatives.

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced amines.

Scientific Research Applications

Diethyl 2-amino-3-chlorobut-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-amino-3-chlorobut-2-enedioate involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-amino-3-bromobut-2-enedioate: Similar structure but with a bromine atom instead of chlorine.

    Diethyl 2-amino-3-fluorobut-2-enedioate: Contains a fluorine atom instead of chlorine.

    Diethyl 2-amino-3-iodobut-2-enedioate: Contains an iodine atom instead of chlorine.

Uniqueness

Diethyl 2-amino-3-chlorobut-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

133093-91-1

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

diethyl 2-amino-3-chlorobut-2-enedioate

InChI

InChI=1S/C8H12ClNO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4,10H2,1-2H3

InChI Key

YEEWRGIKOJUQTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)Cl)N

Origin of Product

United States

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